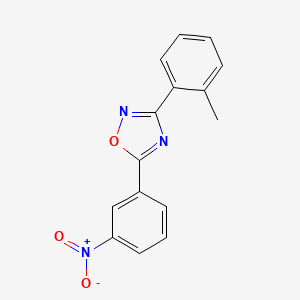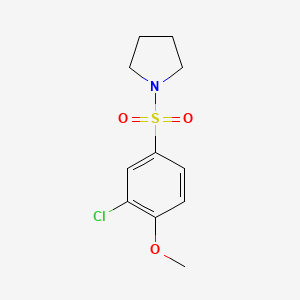
1-(3-Chloro-4-methoxyphenyl)sulfonylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-4-methoxyphenyl)sulfonylpyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a sulfonyl group attached to a 3-chloro-4-methoxyphenyl moiety
准备方法
The synthesis of 1-(3-Chloro-4-methoxyphenyl)sulfonylpyrrolidine typically involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to facilitate the formation of the sulfonamide bond. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods might include continuous flow processes and the use of automated reactors to ensure consistent quality and yield.
化学反应分析
1-(3-Chloro-4-methoxyphenyl)sulfonylpyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride. Conversely, oxidation can be achieved using oxidizing agents such as hydrogen peroxide.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution typically results in the replacement of the chloro group with the nucleophile.
科学研究应用
1-(3-Chloro-4-methoxyphenyl)sulfonylpyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is used as an intermediate in the synthesis of various chemical products, including agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)sulfonylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The chloro and methoxy groups contribute to the compound’s binding affinity and specificity.
相似化合物的比较
1-(3-Chloro-4-methoxyphenyl)sulfonylpyrrolidine can be compared with other sulfonyl-substituted pyrrolidines and related compounds:
1-(3-Chloro-4-methylphenyl)sulfonylpyrrolidine: Similar structure but with a methyl group instead of a methoxy group, leading to different chemical properties and reactivity.
1-(3-Bromo-4-methoxyphenyl)sulfonylpyrrolidine: The bromo substituent can lead to different reactivity in substitution reactions compared to the chloro group.
1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidine: The piperidine ring offers different steric and electronic properties compared to the pyrrolidine ring.
属性
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c1-16-11-5-4-9(8-10(11)12)17(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWGOYDSGXMKIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4-ETHYL-8-METHYL-2H-CHROMEN-2-ONE](/img/structure/B5837524.png)
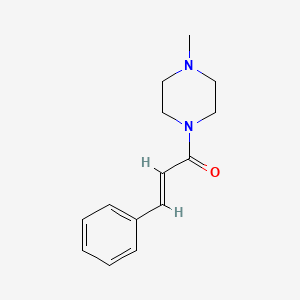
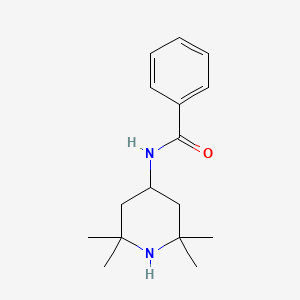
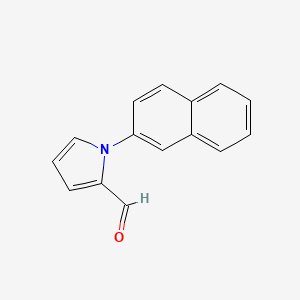
![1-[(3-Chlorobenzoyl)amino]-3-(3-chlorophenyl)urea](/img/structure/B5837554.png)
![N-[2-(4-chlorophenyl)ethyl]-1-propylpiperidin-4-amine](/img/structure/B5837562.png)
![2-[[(2-phenylacetyl)amino]carbamoyl]benzoic acid](/img/structure/B5837570.png)
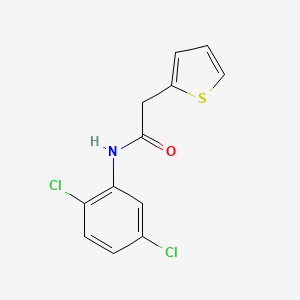
![N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5837586.png)
![2-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5837593.png)
![2-(4-ETHOXYBENZOYL)-1H,4H,5H,6H,7H,8H-CYCLOHEPTA[D]IMIDAZOL-1-OL](/img/structure/B5837598.png)
